molecular formula C21H13Cl3N2 B14924550 1,3,5-tris(4-chlorophenyl)-1H-pyrazole CAS No. 360056-46-8

1,3,5-tris(4-chlorophenyl)-1H-pyrazole

Cat. No.: B14924550
CAS No.: 360056-46-8
M. Wt: 399.7 g/mol
InChI Key: BRFPAXVNKRVYOC-UHFFFAOYSA-N
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Description

1,3,5-tris(4-chlorophenyl)-1H-pyrazole is an organic compound characterized by the presence of three 4-chlorophenyl groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-tris(4-chlorophenyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3,5-tris(4-chlorophenyl)-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

1,3,5-tris(4-chlorophenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,3,5-tris(4-chlorophenyl)-1H-pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-tris(4-chlorophenyl)-1H-pyrazole is unique due to the presence of chlorophenyl groups, which impart specific reactivity and potential for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial use .

Properties

CAS No.

360056-46-8

Molecular Formula

C21H13Cl3N2

Molecular Weight

399.7 g/mol

IUPAC Name

1,3,5-tris(4-chlorophenyl)pyrazole

InChI

InChI=1S/C21H13Cl3N2/c22-16-5-1-14(2-6-16)20-13-21(15-3-7-17(23)8-4-15)26(25-20)19-11-9-18(24)10-12-19/h1-13H

InChI Key

BRFPAXVNKRVYOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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